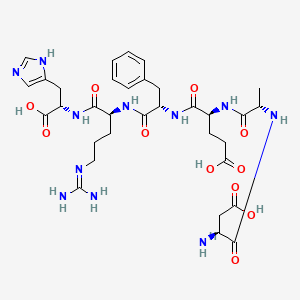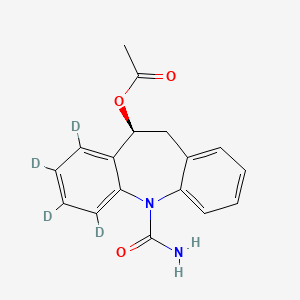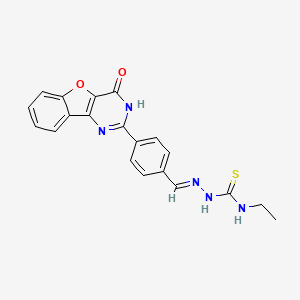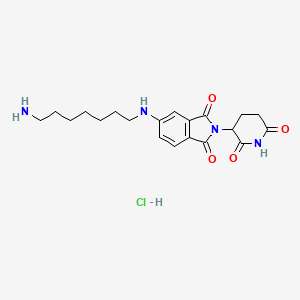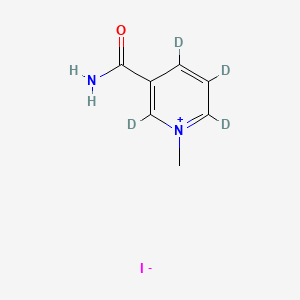
1-Methylnicotinamide-d4 (iodide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylnicotinamide-d4 (iodide) is a deuterated labeled compound of 1-Methylnicotinamide. It is a stable isotope-labeled compound where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes of hydrogen, carbon, and other elements .
Métodos De Preparación
The synthesis of 1-Methylnicotinamide-d4 (iodide) involves the incorporation of deuterium into the 1-Methylnicotinamide molecule. The synthetic route typically includes the methylation of nicotinamide using deuterated methyl iodide. The reaction conditions involve the use of a suitable solvent and a base to facilitate the methylation process. Industrial production methods may involve large-scale synthesis using automated systems to ensure the consistent incorporation of deuterium .
Análisis De Reacciones Químicas
1-Methylnicotinamide-d4 (iodide) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
1-Methylnicotinamide-d4 (iodide) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of nicotinamide metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of 1-Methylnicotinamide-d4 (iodide) involves its role as a tracer in various biochemical pathways. It is metabolized in the liver by the enzyme nicotinamide N-methyltransferase, which catalyzes the methylation of nicotinamide. This process involves the transfer of a methyl group from S-adenosyl methionine to nicotinamide, resulting in the formation of 1-Methylnicotinamide. The deuterium labeling allows for the precise tracking of this compound in metabolic studies .
Comparación Con Compuestos Similares
1-Methylnicotinamide-d4 (iodide) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research studies. Similar compounds include:
1-Methylnicotinamide: The non-deuterated form, which is also used in metabolic studies but lacks the enhanced stability provided by deuterium.
1,4-Dimethylpyridine: A structural analog used in the prevention of cancer metastasis.
Nicotinamide: The parent compound, which is a form of vitamin B3 and is involved in various metabolic processes.
Propiedades
Fórmula molecular |
C7H9IN2O |
|---|---|
Peso molecular |
268.09 g/mol |
Nombre IUPAC |
2,4,5,6-tetradeuterio-1-methylpyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i2D,3D,4D,5D; |
Clave InChI |
IWEIZMCTGMHCRE-QZFMBAIXSA-N |
SMILES isomérico |
[2H]C1=C(C(=C([N+](=C1[2H])C)[2H])C(=O)N)[2H].[I-] |
SMILES canónico |
C[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


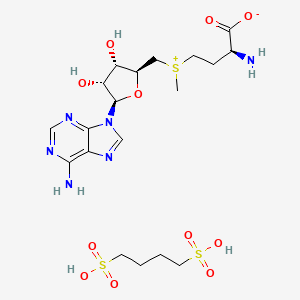
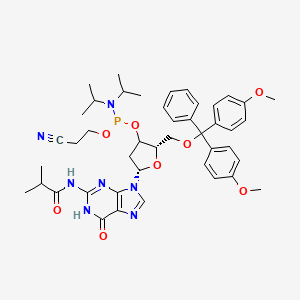
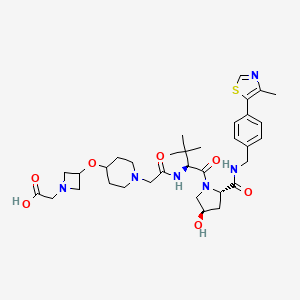
![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)
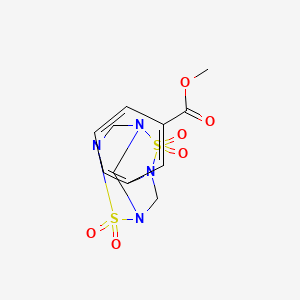
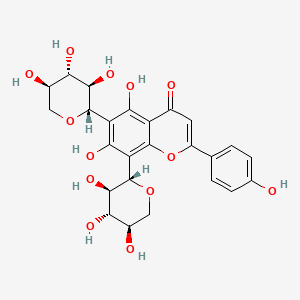
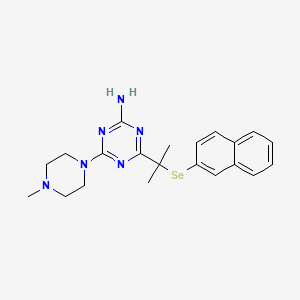
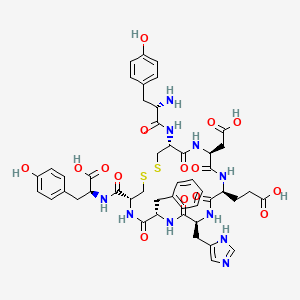
![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)

